methyl ({5-[(4-tert-butylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
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Overview
Description
METHYL 2-[(4-ALLYL-5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features a triazole ring, a phenoxy group, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(4-ALLYL-5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the allyl and phenoxy groups. The final step involves the formation of the sulfanyl acetate moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(4-ALLYL-5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy moiety.
Scientific Research Applications
METHYL 2-[(4-ALLYL-5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of METHYL 2-[(4-ALLYL-5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenoxy and sulfanyl groups can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(4-(TERT-BUTYL)PHENYL)ACETATE: Shares the phenoxy group but lacks the triazole and sulfanyl moieties.
2-[(4-ALLYL-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE: Similar triazole and sulfanyl structures but different substituents.
Uniqueness
METHYL 2-[(4-ALLYL-5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is unique due to its combination of a triazole ring, phenoxy group, and sulfanyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C19H25N3O3S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
methyl 2-[[5-[(4-tert-butylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C19H25N3O3S/c1-6-11-22-16(20-21-18(22)26-13-17(23)24-5)12-25-15-9-7-14(8-10-15)19(2,3)4/h6-10H,1,11-13H2,2-5H3 |
InChI Key |
WWYGIQXSLPNVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)OC |
Origin of Product |
United States |
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